

Application Notes and Protocols for BMS-737 in Androgen Synthesis Inhibition Studies

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Compound of Interest

Compound Name: BMS-737
Cat. No.: B15136041

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Introduction

BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.^{[1][2]} This document provides detailed application notes and protocols for the use of **BMS-737** in androgen synthesis inhibition studies. **BMS-737** exhibits significant selectivity for the 17,20-lyase activity of CYP17A1 over its 17 α -hydroxylase activity, making it a valuable tool for investigating the specific roles of these enzymatic functions in various physiological and pathological processes, particularly in the context of castration-resistant prostate cancer (CRPC).^{[1][2]}

Chemical Properties of **BMS-737**

Property	Value
Chemical Formula	C ₁₆ H ₁₁ FN ₆
Molecular Weight	306.30 g/mol
CAS Number	1356053-63-8

Mechanism of Action

BMS-737 selectively inhibits the 17,20-lyase activity of CYP17A1, an enzyme essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors for the synthesis of testosterone and other androgens. By inhibiting this key step, **BMS-737** effectively blocks androgen synthesis. Notably, **BMS-737** demonstrates an 11-fold selectivity for the lyase activity over the 17 α -hydroxylase activity of the same enzyme, which is responsible for the production of glucocorticoids.[1][2] This selectivity profile suggests a lower potential for mineralocorticoid and glucocorticoid-related side effects compared to non-selective CYP17A1 inhibitors.

Data Presentation

In Vitro Inhibition of CYP17A1

The following table summarizes the inhibitory activity of **BMS-737** against the two enzymatic functions of CYP17A1.

Enzyme Activity	IC ₅₀ (nM)	Selectivity (Lyase/Hydroxylase)
CYP17A1 (17,20-Lyase)	Data not available	11-fold[1][2]
CYP17A1 (17 α -Hydroxylase)	Data not available	

Note: Specific IC₅₀ values for **BMS-737** are not publicly available in the reviewed literature. The 11-fold selectivity is a reported characteristic of the compound.

In Vivo Efficacy in Cynomolgus Monkeys

A key preclinical study demonstrated the potent in vivo activity of **BMS-737** in a relevant animal model.

Animal Model	Treatment	Outcome	Reference
Cynomolgus Monkey	Single dose of BMS-737	83% reduction in testosterone levels	[1][3]

Experimental Protocols

In Vitro CYP17A1 Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of **BMS-737** for both the 17 α -hydroxylase and 17,20-lyase activities of CYP17A1 using radiolabeled substrates.

Materials:

- Recombinant human CYP17A1 enzyme
- Cytochrome P450 reductase (POR)
- Cytochrome b₅ (for lyase assay)
- Radiolabeled substrates:
 - [¹⁴C]-Progesterone (for hydroxylase activity)
 - [³H]-17 α -hydroxypregnenolone (for lyase activity)
- NADPH
- **BMS-737**
- Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
- Thin-layer chromatography (TLC) plates
- Scintillation counter

Procedure:

- **Prepare Reaction Mixture:** In a microcentrifuge tube, prepare a reaction mixture containing the recombinant CYP17A1 enzyme, POR, and for the lyase assay, cytochrome b₅ in the reaction buffer.
- **Add Inhibitor:** Add varying concentrations of **BMS-737** (typically in DMSO, ensuring the final DMSO concentration is consistent across all reactions and does not exceed 1%). Include a vehicle control (DMSO only).

- **Pre-incubation:** Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Initiate the enzymatic reaction by adding the respective radiolabeled substrate and NADPH.
- **Incubation:** Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- **Stop Reaction:** Terminate the reaction by adding a quenching solution (e.g., a mixture of organic solvents like ethyl acetate/isooctane).
- **Extraction:** Vortex the tubes and centrifuge to separate the organic and aqueous phases.
- **TLC Separation:** Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the product.
- **Quantification:** Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica gel sections and quantifying using a scintillation counter.
- **Data Analysis:** Calculate the percent inhibition for each **BMS-737** concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Testosterone Reduction Study in Cynomolgus Monkeys

This protocol outlines a general procedure for evaluating the in vivo efficacy of **BMS-737** in reducing serum testosterone levels in a non-human primate model.

Animals:

- Adult male cynomolgus monkeys.

Materials:

- **BMS-737** formulated for oral or intravenous administration.

- Vehicle control.
- Blood collection supplies (e.g., vacutainer tubes with appropriate anticoagulant).
- Centrifuge.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

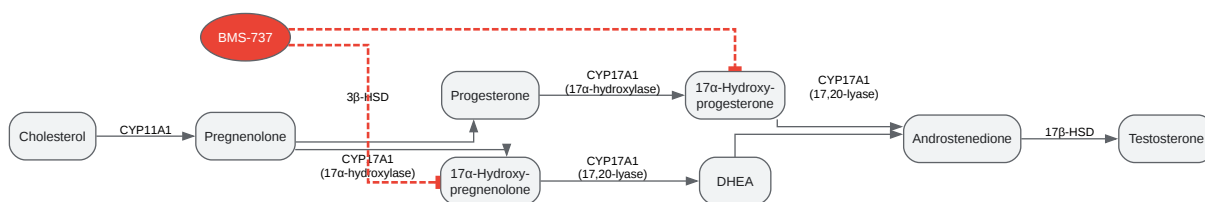
Procedure:

- Acclimatization: Acclimate the animals to the housing and handling conditions.
- Baseline Blood Collection: Collect a baseline blood sample from each animal prior to treatment.
- Dosing: Administer a single dose of **BMS-737** or vehicle control to the animals. The exact dose and route of administration should be determined based on preliminary pharmacokinetic studies.
- Serial Blood Sampling: Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 8, 12, 24 hours).
- Plasma Preparation: Process the blood samples by centrifugation to obtain plasma and store at -80°C until analysis.
- Testosterone Measurement by LC-MS/MS:
 - Sample Preparation: Perform protein precipitation and liquid-liquid extraction of the plasma samples to isolate testosterone. A deuterated testosterone internal standard should be added prior to extraction for accurate quantification.
 - LC Separation: Separate the extracted testosterone from other plasma components using a suitable C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - MS/MS Detection: Detect and quantify testosterone using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both testosterone and the internal standard.

- **Data Analysis:** Calculate the serum testosterone concentrations at each time point. Determine the percentage reduction in testosterone levels compared to baseline and the vehicle control group.

Visualizations

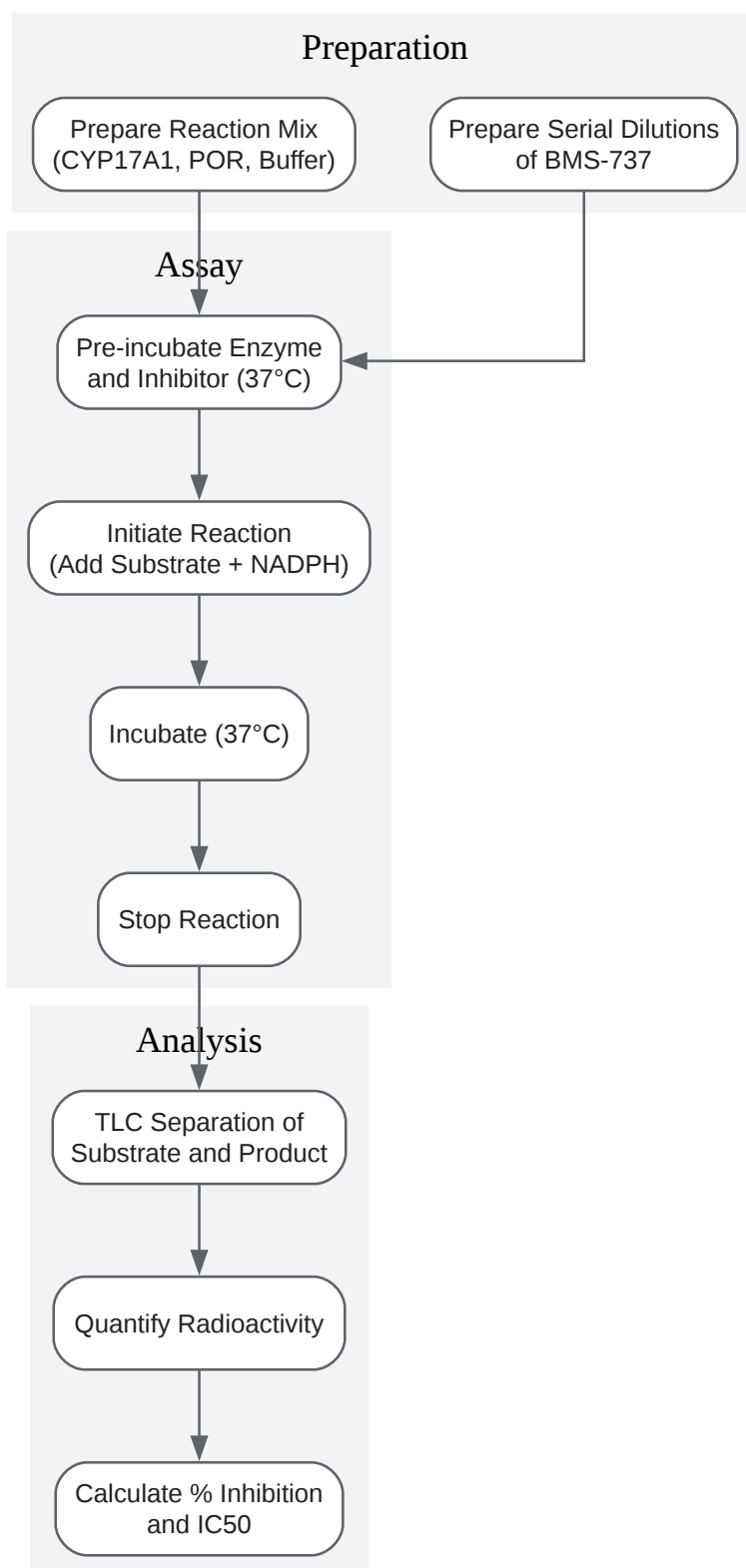
Signaling Pathway



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Caption: Inhibition of the Androgen Synthesis Pathway by **BMS-737**.

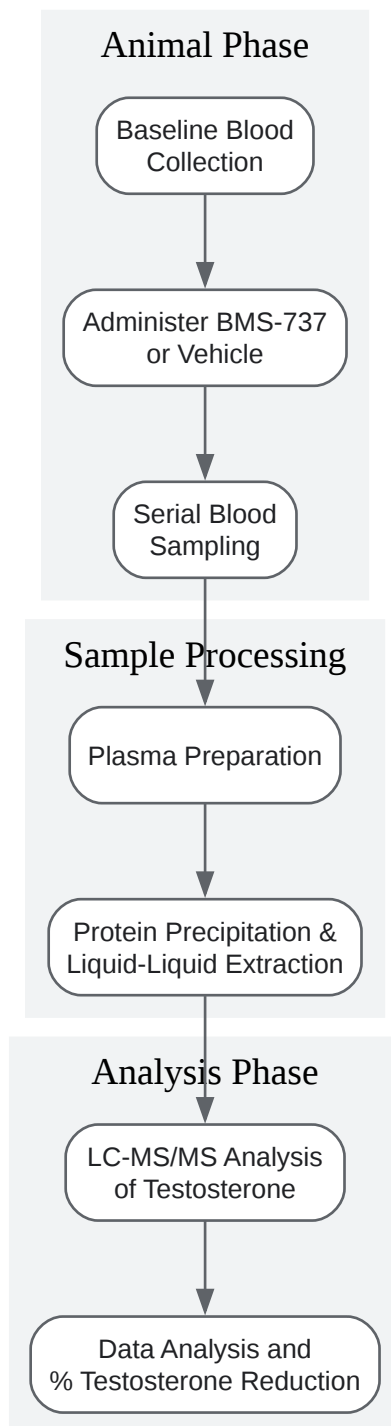
Experimental Workflow: In Vitro CYP17A1 Inhibition Assay



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Caption: Workflow for In Vitro CYP17A1 Inhibition Assay.

Experimental Workflow: In Vivo Testosterone Reduction Study



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Caption: Workflow for In Vivo Testosterone Reduction Study.

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